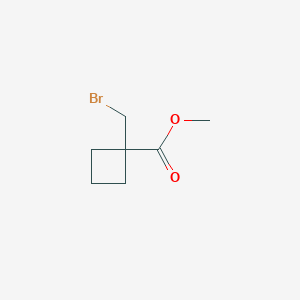

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQYJRCFJGWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41384-63-8 | |

| Record name | methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Cyclobutylmethanol Derivatives

The most widely documented method for synthesizing brominated cyclobutane intermediates involves the bromination of cyclobutylmethanol derivatives. This approach is adapted from the patent CN103435439A, which outlines a generalized protocol for producing bromomethylcyclobutane compounds.

Reaction Mechanism and Conditions

The process begins with cyclobutylmethanol dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A phosphite ester with a benzene ring structure, such as triphenyl phosphite, is added to stabilize the reaction intermediate. A brominating agent (e.g., phosphorus tribromide or N-bromosuccinimide) is introduced in batches, with temperature maintained between 20°C and 40°C to prevent ring-opening side reactions. Stirring for 1–6 hours ensures complete conversion, followed by washing, drying, and distillation to isolate the product.

Key Parameters:

- Solvent Selection : Aprotic solvents minimize nucleophilic interference.

- Phosphite Ester Role : Prevents undesired rearrangements by coordinating to the brominating agent.

- Temperature Control : Higher temperatures (>40°C) risk cyclobutane ring destabilization.

Adaptation for Target Compound Synthesis

To synthesize methyl 1-(bromomethyl)cyclobutane-1-carboxylate, the starting material must incorporate both the hydroxymethyl and carboxylate groups on the same carbon. This is achieved through a two-step process:

- Esterification of 1-(Hydroxymethyl)Cyclobutane-1-Carboxylic Acid :

The carboxylic acid group is esterified with methanol under acidic catalysis (e.g., sulfuric acid), yielding methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. - Bromination :

The hydroxymethyl group is substituted with bromine using the aforementioned bromination protocol.

Yield Optimization :

- Esterification typically achieves >90% conversion under reflux conditions.

- Bromination yields range from 70% to 85%, depending on solvent purity and brominating agent stoichiometry.

Direct Functionalization of Cyclobutane Carboxylates

An alternative route involves introducing the bromomethyl group directly onto a preformed cyclobutane carboxylate ester. This method avoids multi-step synthesis but requires precise control over regioselectivity.

Free-Radical Bromination

Methyl cyclobutanecarboxylate undergoes free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN). The reaction proceeds via a chain mechanism, with bromine addition occurring preferentially at the methyl group adjacent to the ester due to steric and electronic effects.

Reaction Conditions:

- Solvent : Carbon tetrachloride or cyclohexane.

- Temperature : 60–80°C to sustain radical initiation.

- Limitations : Competing ring-opening reactions may reduce yields to 50–65%.

Electrophilic Bromination

Electrophilic brominating agents like bromine (Br₂) or dibromoisocyanuric acid (DBCA) can selectively target the methyl group in the presence of a directing ester moiety. For example, DBCA in acetic acid facilitates electrophilic substitution at the methyl position, yielding the target compound with 75–80% efficiency.

Ring-Expansion Strategies

Cyclopropane derivatives serve as precursors for cyclobutane ring formation through [2+2] cycloadditions or strain-driven expansions. While less common, this method offers a pathway to introduce both substituents during ring synthesis.

Photochemical [2+2] Cycloaddition

A substituted cyclopropane carboxylate ester undergoes photochemical reaction with ethylene to form the cyclobutane ring. Subsequent bromination of the exocyclic methyl group yields the target compound.

Advantages :

- High regioselectivity due to steric constraints during cycloaddition.

- Single-step ring formation and functionalization.

Challenges :

- Low quantum efficiency (<30%) necessitates prolonged UV exposure.

- Scalability limitations in industrial settings.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Bromination of Alcohol Derivatives | 70–85 | ≥95 | High | Moderate |

| Free-Radical Bromination | 50–65 | 85–90 | Moderate | Low |

| Electrophilic Bromination | 75–80 | ≥90 | High | High |

| Ring-Expansion Strategies | 30–40 | 80–85 | Low | Very Low |

Key Findings :

- The bromination of alcohol derivatives (Method 1) remains the most industrially viable approach due to its balance of yield and scalability.

- Electrophilic bromination (Method 2.2) offers superior cost efficiency but requires stringent solvent recovery systems.

- Ring-expansion methods (Method 3) are primarily relegated to laboratory-scale research due to poor yields and high energy inputs.

Industrial Production Considerations

Large-scale synthesis demands optimization of the following parameters:

Solvent Recycling

Aprotic solvents like dichloromethane are reclaimed via distillation, reducing material costs by 20–30%.

Byproduct Management

Phosphorus-containing byproducts from phosphite esters are neutralized with aqueous sodium bicarbonate, ensuring compliance with environmental regulations.

Quality Control

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity (>95%) and regiochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The bromomethyl group can be oxidized to form methyl 1-(formyl)cyclobutane-1-carboxylate using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

Nucleophilic Substitution: Methyl 1-(azidomethyl)cyclobutane-1-carboxylate, methyl 1-(thiomethyl)cyclobutane-1-carboxylate.

Reduction: Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.

Oxidation: Methyl 1-(formyl)cyclobutane-1-carboxylate.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted with various nucleophiles, facilitating the formation of diverse derivatives.

- Cycloaddition Reactions : It can engage in cycloaddition reactions to form more complex cyclic structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkyl ethers, amines |

| Cycloaddition | Formation of larger cyclic compounds | Dihydrofuran derivatives |

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of bioactive compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Compounds derived from this structure have exhibited significant activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| This compound | Escherichia coli | 64 µg/mL | Moderate activity observed |

- Anticancer Properties : Research indicates that halogenated compounds can induce apoptosis in cancer cells through oxidative stress pathways.

Table 3: Cell Viability in Cancer Studies

| Compound | Cell Line Tested | IC50 (μM) | Viability (%) |

|---|---|---|---|

| This compound | H9c2 Cardiomyocytes | Not specified | Not specified |

| Doxorubicin + Derivative Compounds | H9c2 Cardiomyocytes | >40 μM | >80% with co-treatment |

Applications in Material Science

The unique properties of this compound make it valuable in material science. It is used in:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance their mechanical properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Properties : A study demonstrated that derivatives containing the bromomethyl moiety exhibited enhanced antibacterial activity against Helicobacter pylori and other gram-positive bacteria.

- Cytotoxicity Studies : Research involving structurally related compounds revealed that certain derivatives could effectively inhibit cell proliferation in multiple cancer cell lines, suggesting a need for further exploration into structure-activity relationships.

- Mechanistic Insights : Investigations into the compound's action mechanisms have indicated that it may induce oxidative stress leading to apoptosis in cancer cells, a common pathway exploited by many anticancer agents.

Mechanism of Action

The mechanism of action of methyl 1-(bromomethyl)cyclobutane-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The cyclobutane ring provides structural rigidity, making it a valuable scaffold in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Brominated Derivatives : Compounds with bromine (e.g., 6g, 1-(4-bromo-3-methylphenyl)-) exhibit enhanced reactivity for cross-coupling reactions, making them valuable in medicinal chemistry .

- Ester vs. Carboxylic Acid : The methyl ester group (e.g., in 6g) offers better solubility in organic solvents compared to carboxylic acids (e.g., 1-(4-bromo-3-methylphenyl)-), which may require derivatization for further reactions .

- Substituent Effects : Bulky substituents (e.g., tetrahydro-pyran-ylmethyl in compound 19) reduce Rf values in TLC due to increased polarity, while aromatic groups (e.g., phenylpropyl) enhance stability via π-π interactions .

Physicochemical Properties

- NMR Shifts: The ester carbonyl in cyclobutane derivatives typically appears at δC ~173–178 ppm (¹³C NMR), while bromine substituents deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ 2.56–2.31 ppm for methylamino groups) .

- IR Spectroscopy : Strong C=O stretches at ~1730 cm⁻¹ confirm ester functionality, and bromine-related vibrations (C-Br) appear near 500–600 cm⁻¹ .

- Chromatography: Rf values vary significantly with substituent polarity; brominated compounds (e.g., 6g) show higher Rf in nonpolar solvents .

Biological Activity

Methyl 1-(bromomethyl)cyclobutane-1-carboxylate (MBMC) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a bromomethyl group, positions it as a potential precursor for biologically active compounds. This article delves into the biological activity of MBMC, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring and a bromomethyl substituent. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems. The structural formula can be represented as follows:

This compound can undergo various chemical reactions, including substitution and reduction, which are crucial for its biological applications.

The biological activity of MBMC primarily arises from its ability to interact with nucleophiles in biological systems. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in cellular processes, potentially affecting enzyme activities or receptor functions.

Key Mechanisms Include:

- Electrophilic Reactions: The bromomethyl group can react with thiols or amines, modifying protein structures and functions.

- Enzyme Inhibition: Preliminary studies suggest that MBMC may inhibit certain enzymes, though specific targets remain to be fully elucidated.

- Cellular Interaction: Investigations into its interactions with cellular systems could provide insights into its biological effects and mechanisms of action.

Biological Applications

MBMC has been explored for various applications in medicinal chemistry:

- Drug Development: Due to its structural features, MBMC is considered a lead compound in the synthesis of pharmaceuticals. Its derivatives may exhibit enhanced biological activity against specific targets .

- Biochemical Probes: The compound serves as a probe in biochemical assays to study enzyme mechanisms and cellular responses.

- Specialty Chemicals: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Research Findings and Case Studies

Recent studies have highlighted the potential of MBMC in various biological contexts:

- Toxicological Studies: Research indicates that compounds similar to MBMC can exhibit low toxicity while inhibiting tumor growth. For instance, derivatives have been shown to act as selective antagonists for specific receptors involved in tumorigenesis .

- Pharmacological Investigations: In vitro studies have assessed the efficacy of MBMC derivatives against cancer cell lines. These studies suggest that modifications to the cyclobutane structure can enhance potency and selectivity towards cancer targets .

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that variations in the bromomethyl position or the ester group significantly affect the reactivity and biological activity of related compounds. For example, structural comparisons indicate that minor changes can lead to substantial differences in enzyme inhibition profiles.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of MBMC compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | Brominated Cyclobutane | Different position of bromine affects reactivity |

| Methyl 2-bromocyclobutanecarboxylate | Brominated Cyclobutane | Different functional group arrangement |

| Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate | Ethyl Ester | Variation in alkyl group alters physical properties |

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 1-(bromomethyl)cyclobutane-1-carboxylate, and how do reaction conditions impact yield?

Answer:

The compound is typically synthesized via multi-step functionalization of cyclobutane derivatives. Key steps include bromination of a methyl group or nucleophilic substitution. For example, in Reference Example 104 (EP 4 374 877 A2), methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride is used as a starting material. Reaction conditions such as solvent choice (e.g., DMSO for solubility ), temperature (e.g., 25°C for controlled reactivity ), and stoichiometry of reagents (e.g., 2 M HCl for acid-driven deprotection ) critically influence yield. Side reactions like ring-opening due to cyclobutane strain require optimization of reaction time (e.g., 4 days for crystallization ).

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

Comprehensive characterization involves:

- NMR Spectroscopy : Compare H and C chemical shifts to literature data (e.g., cyclobutane protons appear at δ ~2.5–3.5 ppm ).

- HRMS : Validate molecular weight (e.g., calculated [M+H] at m/z 618 vs. experimental 618 ).

- HPLC : Assess purity via retention time (e.g., 1.16 minutes under SMD-TFA05 conditions ).

- X-ray crystallography (if applicable): Resolve ambiguities in stereochemistry or substituent positioning .

Advanced: How can researchers address contradictions in cyclobutane ring stability during functionalization reactions?

Answer:

Cyclobutane’s inherent ring strain (~110 kJ/mol) can lead to undesired ring-opening or rearrangements. Mitigation strategies include:

- Low-Temperature Reactions : Reduce thermal energy to suppress strain-driven decomposition (e.g., 25°C in Reference Example 104 ).

- Steric Protection : Use bulky substituents to stabilize intermediates (e.g., methyl ester groups in Methyl 2-cyanocyclobutane-1-carboxylate ).

- Radical Stabilization : Employ photoredox catalysis to minimize ionic pathways prone to ring strain effects .

Advanced: What analytical challenges arise in distinguishing regioisomers of brominated cyclobutane derivatives?

Answer:

Regioisomers with bromine at different positions on the cyclobutane ring may exhibit nearly identical NMR and MS data. To resolve ambiguities:

- 2D NMR (COSY, NOESY) : Identify spatial correlations between protons (e.g., cyclobutane-CH-Br vs. cyclobutane-CHBr ).

- Isotopic Labeling : Track bromine migration using Br/Br isotopic patterns in HRMS .

- Computational Modeling : Compare experimental IR spectra (e.g., C-Br stretch at ~550 cm) with DFT-calculated vibrational modes .

Advanced: How can researchers optimize the purification of this compound from complex reaction mixtures?

Answer:

Purification challenges stem from polar byproducts (e.g., unreacted amines) and brominated intermediates. Effective methods include:

- Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 5–10% for cyclobutane derivatives ).

- Recrystallization : Solvent pairs like 2-butanone/heptane selectively isolate crystalline products (e.g., 93% recovery in Reference Example 105 ).

- LCMS-Guided Fractionation : Monitor m/z 411 [M+H] to identify target fractions .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:

The compound serves as a key intermediate in synthesizing bioactive molecules, such as:

- Kinase Inhibitors : Functionalized cyclobutanes are incorporated into spirocyclic scaffolds (e.g., 5,6-diazaspiro[3.5]non-8-ene derivatives ).

- Prodrugs : Bromomethyl groups enable conjugation with targeting moieties (e.g., trifluoromethylphenyl groups in Reference Example 107 ).

Advanced: How does the electronic environment of the cyclobutane ring influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing carboxylate ester and bromomethyl groups create a polarized ring, enhancing susceptibility to nucleophilic attack. For example:

- Suzuki Coupling : The bromomethyl group participates in Pd-catalyzed couplings with boronic acids, but competing β-hydride elimination may occur without careful ligand selection (e.g., PhLi in DMSO ).

- Buchwald–Hartwig Amination : Steric hindrance from the cyclobutane ring necessitates bulky ligands (e.g., XPhos) to prevent dehalogenation .

Advanced: What computational tools are recommended for predicting the reactivity of this compound?

Answer:

- Retrosynthesis AI : Tools leveraging Reaxys and Pistachio databases propose feasible routes (e.g., one-step synthesis via malononitrile cyclization ).

- DFT Calculations : Model transition states for bromomethyl substitution (e.g., SN2 vs. radical pathways ).

- Molecular Dynamics : Simulate solvent effects on cyclobutane ring strain (e.g., DMSO stabilization of intermediates ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.